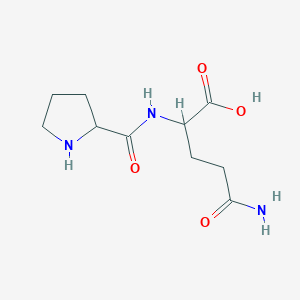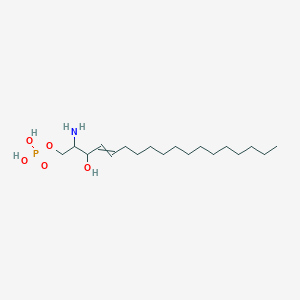
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH is a synthetic peptide composed of several amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. The sequence of amino acids in this peptide includes leucine, lysine, threonine, glutamic acid, and glutamine, each contributing to the compound’s unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: can undergo various chemical reactions, including:
Oxidation: The threonine and glutamic acid residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
作用機序
The mechanism of action of Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure allow it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the lysine residues may interact with negatively charged regions on proteins, while the threonine and glutamic acid residues can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: can be compared to other synthetic peptides with similar sequences. Some related compounds include:
This compound: A peptide with a similar sequence but different amino acid modifications.
This compound: Another peptide with variations in the amino acid sequence, leading to different properties and applications.
The uniqueness of This compound lies in its specific sequence and the resulting structural and functional characteristics, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C38H68N10O14 |
|---|---|
分子量 |
889.0 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62) |
InChIキー |
ADKDNDYYIZUVCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394473.png)
![Disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate](/img/structure/B13394478.png)
![6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester](/img/structure/B13394495.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13394506.png)
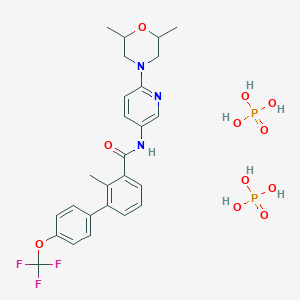
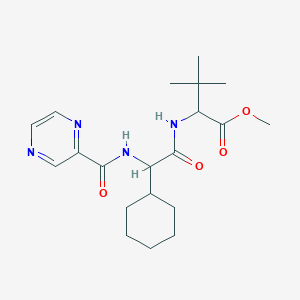
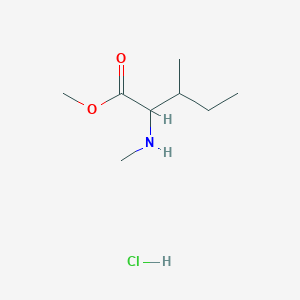

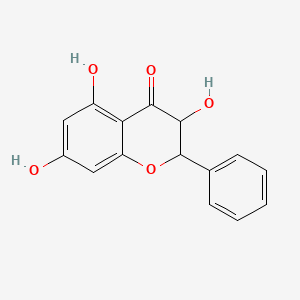
![1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl]ethane-1,2-dione](/img/structure/B13394548.png)
![(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B13394549.png)
![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
